1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]piperidine-3-carboxylic acid
Description
1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]piperidine-3-carboxylic acid (CAS: 1005079-76-4) is a piperidine derivative with a sulfonamide group substituted at the 1-position of the piperidine ring and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₃H₂₄N₂O₄S, and it has a molecular weight of 304.41 g/mol . This compound is structurally characterized by:
- A central piperidine ring.
- A 3,5-dimethylpiperidinyl group attached via a sulfonyl bridge.
- A carboxylic acid functional group at position 2.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-10-6-11(2)8-15(7-10)20(18,19)14-5-3-4-12(9-14)13(16)17/h10-12H,3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJPYEGILDRZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)N2CCCC(C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpiperidine with sulfonyl chloride to introduce the sulfonyl group, followed by carboxylation to form the carboxylic acid group. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Drug Discovery
K786-6422 has been included in various screening libraries aimed at identifying novel therapeutic agents. Its inclusion in the Serine Proteases Inhibitors Library and the 3D-Pharmacophore Based Diversity Library highlights its potential as a lead compound for developing drugs targeting specific proteases involved in diseases such as cancer and infections .
Biochemical Research
The compound's structure allows it to interact with various biological targets, making it valuable for studying enzyme inhibition and receptor binding. Research has shown that compounds similar to K786-6422 can modulate neurotransmitter systems, which is crucial for understanding neurological disorders .
Therapeutic Applications
Preliminary studies suggest that K786-6422 may exhibit anti-inflammatory and analgesic properties, making it a candidate for treating conditions like arthritis or chronic pain . Its sulfonyl group may enhance its solubility and bioavailability, further supporting its therapeutic potential.
Case Study 1: Inhibition of Serine Proteases
A study involving K786-6422 demonstrated its effectiveness in inhibiting serine proteases, which play a critical role in various physiological processes and disease mechanisms. The compound showed promising results in vitro, suggesting potential applications in developing treatments for diseases associated with dysregulated protease activity .
Case Study 2: Neuropharmacological Effects
Research exploring the neuropharmacological effects of similar compounds indicated that they could influence dopamine and serotonin receptors. This suggests that K786-6422 might be beneficial in treating mood disorders or other psychiatric conditions by modulating neurotransmitter levels .
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
Structural Variations: The piperidinyl sulfonyl group in the target compound is replaced with heterocyclic sulfonyl groups (e.g., pyrazole, isoxazole) in analogs. The 3,5-dimethylpiperidinyl group provides a rigid, lipophilic moiety compared to the smaller heterocycles in analogs .
Physicochemical Properties :
- The isoxazole derivative (CAS 875163-82-9) exhibits higher aqueous solubility (>43.2 µg/mL) compared to the pyrazole-based analogs, likely due to the oxygen atom in the isoxazole ring enhancing polarity .
- The pyrazole derivatives (e.g., CAS 1025058-85-8) have lower molecular weights (~287–301 g/mol) than the target compound (304.41 g/mol), which may improve pharmacokinetic properties like membrane permeability .
Commercial Availability :
- The target compound is currently out of stock but is listed by global suppliers, indicating industrial demand .
- Isoxazole and pyrazole analogs are more readily available, with pricing reflecting larger-scale production (e.g., $267/250 mg for isoxazole derivative) .
Hazard Profiles: Pyrazole-based compounds (e.g., CAS 1025058-85-8, 899703-32-3) are classified as irritants, necessitating careful handling . No hazard data is available for the target compound.
Biological Activity
1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]piperidine-3-carboxylic acid (CAS No. 1005079-76-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
The molecular formula of 1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]piperidine-3-carboxylic acid is with a molecular weight of 304.41 g/mol. The compound features a piperidine core, which is known for various biological activities, including antibacterial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and bacterial infections respectively .
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine can induce apoptosis in cancer cells. For instance, compounds with piperidine moieties have demonstrated cytotoxic effects against various cancer cell lines .
Biological Activity Overview
Case Studies
- Anticancer Properties : In a study focusing on piperidine derivatives, the compound exhibited significant cytotoxicity against hypopharyngeal cancer cells. The mechanism involved the activation of the M3 muscarinic acetylcholine receptor (M3R), which plays a role in cell proliferation and resistance to apoptosis .
- Enzyme Inhibition : A series of synthesized piperidine compounds were evaluated for their inhibitory effects on AChE and urease. Among them, several compounds showed promising results with low IC50 values, indicating high potency as enzyme inhibitors .
- Antibacterial Activity : Research indicated that piperidine derivatives displayed varying degrees of antibacterial activity. The compound was particularly effective against specific strains such as Salmonella typhi, demonstrating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
